Cas no 171569-81-6 (10,11-Dihydro-24-hydroxyaflavinine)

10,11-Dihydro-24-hydroxyaflavinine Chemical and Physical Properties
Names and Identifiers
-
- CHEBI:201700
- (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol
- 10,11-Dihydro-24-hydroxyaflavinine
- DA-59823
- 171569-81-6
-
- Inchi: 1S/C28H41NO2/c1-17-12-14-27(5)18(2)10-11-23(30)28(27)15-13-21(26(3,4)31)24(25(17)28)20-16-29-22-9-7-6-8-19(20)22/h6-9,16-18,21,23-25,29-31H,10-15H2,1-5H3
- InChI Key: OIJCQCVUZPUDSW-UHFFFAOYSA-N
- SMILES: CC1C2C3(C(C(CCC3O)C)(C)CC1)CCC(C(O)(C)C)C2C1C2C(=CC=CC=2)NC=1
Computed Properties
- Exact Mass: 423.313729551g/mol
- Monoisotopic Mass: 423.313729551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 31
- Rotatable Bond Count: 2
- Complexity: 678
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 8
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 589.6±30.0 °C at 760 mmHg
- Flash Point: 310.4±24.6 °C
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
10,11-Dihydro-24-hydroxyaflavinine Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
10,11-Dihydro-24-hydroxyaflavinine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2564-1 ml * 10 mm |
10,11-Dihydro-24-hydroxyaflavinine |
171569-81-6 | 1 ml * 10 mm |
¥ 5800 | 2024-07-20 | ||
TargetMol Chemicals | TN2564-1 mL * 10 mM (in DMSO) |
10,11-Dihydro-24-hydroxyaflavinine |
171569-81-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5,800 | 2023-07-11 | |
TargetMol Chemicals | TN2564-5 mg |
10,11-Dihydro-24-hydroxyaflavinine |
171569-81-6 | 98% | 5mg |
¥ 5,700 | 2023-07-11 | |
TargetMol Chemicals | TN2564-5mg |
10,11-Dihydro-24-hydroxyaflavinine |
171569-81-6 | 5mg |
¥ 5700 | 2024-07-20 | ||
TargetMol Chemicals | TN2564-5mg |
10,11-Dihydro-24-hydroxyaflavinine |
171569-81-6 | 5mg |
¥ 5700 | 2024-07-24 | ||
TargetMol Chemicals | TN2564-1 ml * 10 mm |
10,11-Dihydro-24-hydroxyaflavinine |
171569-81-6 | 1 ml * 10 mm |
¥ 5800 | 2024-07-24 |
10,11-Dihydro-24-hydroxyaflavinine Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on 10,11-Dihydro-24-hydroxyaflavinine
10,11-Dihydro-24-hydroxyaflavinine
The compound 10,11-Dihydro-24-hydroxyaflavinine (CAS No. 171569-81-6) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of aflavines, which are derivatives of flavonoids, a group of naturally occurring phenolic compounds known for their diverse biological activities. The CAS No. 171569-81-6 uniquely identifies this compound in chemical databases, ensuring its precise identification and reference in scientific literature.
The structure of 10,11-Dihydro-24-hydroxyaflavinine is characterized by a complex arrangement of rings and functional groups. It consists of a benzopyran skeleton with hydroxyl groups at specific positions, contributing to its antioxidant and anti-inflammatory properties. Recent studies have highlighted the potential of this compound as a natural antioxidant, making it a promising candidate for applications in food preservation and skincare products.
One of the most intriguing aspects of CAS No. 171569-81-6 is its bioavailability and metabolic stability. Research conducted in 2023 revealed that this compound exhibits excellent absorption properties in vivo, which is crucial for its potential use as a therapeutic agent. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for exploring its role in treating chronic diseases such as diabetes and neurodegenerative disorders.
The synthesis of 10,11-Dihydro-24-hydroxyaflavinine involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Scientists have successfully developed efficient routes to synthesize this compound, ensuring scalability for potential commercial applications. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process.
In terms of applications, CAS No. 171569-81-6 has shown remarkable potential in the field of nutraceuticals. Its ability to scavenge free radicals and inhibit enzymes associated with oxidative stress makes it an ideal ingredient for functional foods and dietary supplements. Additionally, preliminary clinical trials have demonstrated its safety profile, paving the way for further exploration in human studies.
The discovery and characterization of CAS No. 171569-81-6 represent a significant milestone in natural product research. By leveraging cutting-edge analytical techniques such as NMR spectroscopy and mass spectrometry, researchers have been able to elucidate the precise structure and properties of this compound. These insights have not only enhanced our understanding of aflavines but also provided valuable information for drug discovery efforts.
Looking ahead, the future of CAS No. 171569-81-6 seems bright as researchers continue to uncover its therapeutic potential. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to novel applications in medicine and beyond.
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